2-Chloro-1-octene

描述

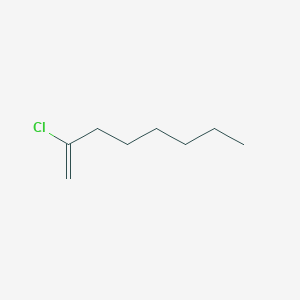

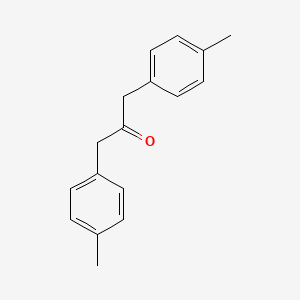

2-Chloro-1-octene is an organic compound that belongs to the class of alkenes . It has a molecular formula of C8H15Cl . The compound is an alkene, meaning it contains a carbon-carbon double bond .

Synthesis Analysis

The synthesis of 2-Chloro-1-octene can be achieved through a series of reactions. For instance, a reaction involving allylmagnesium bromide and 1-bromo-3-chloropropane can yield 6-Chloro-1-hexene . A similar reaction with 1-bromo-5-chloropentane can produce 8-Chloro-1-octene .Molecular Structure Analysis

The molecular structure of 2-Chloro-1-octene can be determined by its molecular formula, C8H15Cl . The compound contains a carbon-carbon double bond, which is a characteristic feature of alkenes .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-1-octene can be analyzed based on its structure. As an alkene, it can undergo reactions such as allylic substitution and E2 elimination .科研应用

Liquid Phase Chlorination of Olefins with Cupric Chloride : This study by Koyano and Watanabe (1971) investigates the chlorination of 1-octene using cupric chloride in methanol, leading to the production of different chlorinated compounds like 1,2-dichlorooctane and 1-chloro-2-methoxyoctane. They found that the addition of lithium chloride increases the yield of 1,2-dichlorooctane, indicating a potential application in selective chlorination processes (Koyano & Watanabe, 1971).

Hydroboration of Alkenes : Morrill et al. (2002) explored the hydroboration of 1-octene in the presence of rhodium trichloride, resulting in various octanol products. This research shows the potential of using 1-octene in hydroboration reactions to produce alcohols with unique regioselectivity, highlighting another application in synthetic chemistry (Morrill et al., 2002).

Gas-Liquid-Liquid Reaction Engineering : A study by Purwanto and Delmas (1995) on hydroformylation of 1-octene using a water-soluble rhodium complex catalyst suggests the use of 1-octene in two-phase systems for hydroformylation processes. This process produces aldehydes, indicating its applicability in the synthesis of various organic compounds (Purwanto & Delmas, 1995).

Dehydrogenative Aromatization of 1-Octene : Wei et al. (2021) studied the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts. This research reveals the potential use of 1-octene in the formation of aromatic compounds, important in petrochemical and pharmaceutical industries (Wei et al., 2021).

Ethylene Tetramerization : Bollmann et al. (2004) reported a method for producing 1-octene through the ethylene tetramerization reaction using a chromium-based catalyst system. This indicates the application of 1-octene in polymer production, particularly in creating linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).

Safety And Hazards

The safety data sheet for 1-Octene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and avoid release to the environment .

性质

IUPAC Name |

2-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREXOLHXOCLFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502386 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-octene | |

CAS RN |

31283-43-9 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)